Hopeaphenol
Description
Classification as a Resveratrol (B1683913) Oligomer
Hopeaphenol is classified as a stilbenoid, specifically a resveratrol tetramer, meaning it is composed of four resveratrol units. wikipedia.orgnih.gov Resveratrol is a well-known stilbenoid phytoalexin produced by various plants in response to stress, injury, or fungal infection. nih.gov Oligomers of resveratrol are formed through the polymerization of two to eight or even more resveratrol units, creating a large and diverse group of compounds. nih.gov
The chemical structure of this compound is characterized by a complex, fused-ring system with numerous hydroxyl groups, contributing to its potential for hydrogen bonding and biological interactions. ontosight.ai Its systematic chemical name is acs.orgmedchemexpress.comcyclohepta[1,2,3-cd]benzofuran]-4,4',8,8',10,10'-hexol, 1,1',6,6',7,7',11b,11'b-octahydro-1,1',7,7'-tetrakis(4-hydroxyphenyl)-, [1.alpha.,6.beta.(1'R,6'S,7'R*),7.alpha]-. ontosight.ai The molecule possesses a C2-axis of symmetry, which simplifies its NMR spectra by reducing the number of observable resonances. acs.orgnih.gov
This compound is one of several resveratrol tetramers, which are categorized into different classes based on their structural features. One such classification distinguishes tetramers based on the presence and arrangement of heptane (B126788) and pentane (B18724) rings, as well as benzofuran (B130515) moieties. aip.org this compound itself is a symmetrical resveratrol tetramer formed from two units of the resveratrol dimer, ampelopsin A. aip.org
Historical Context of Discovery and Early Structural Investigations
The journey of this compound from its initial isolation to the complete elucidation of its structure is a testament to the advancements in analytical chemistry.
1951: this compound was first isolated from the heartwood of Hopea odorata and Balanocarpus heimii, both belonging to the Dipterocarpaceae family. acs.orgnih.govaip.org At the time of its discovery, stilbenes had not yet been reported in any Dipterocarpaceous plants. acs.org
1966: The structure of this compound was first proposed by P. Coggon, T. J. King, and S. C. Wallwork. wikipedia.org Due to its poor solubility, the compound could be isolated by crystallization, which eventually enabled its structural determination through single-crystal X-ray diffraction of a dibromo-decamethyl ether derivative. acs.orgnih.gov
1992: Advances in spectroscopic techniques, particularly advanced NMR methods, allowed for the confirmation of this compound's complex structure. acs.orgnih.gov
This compound has since been isolated from various other plant sources, including several species of the Shorea genus (also in the Dipterocarpaceae family) such as Shorea ovalis, Shorea johorensis, and Shorea hopeifolia. wikipedia.orgaip.orgresearchgate.netresearchgate.net It has also been identified in plants from other families, such as Anisoptera thurifera and A. polyandra, and even in North African wines. wikipedia.orgplos.org The compound exists as enantiomers, with (+)-hopeaphenol isolated from Ampelocissus indica (Vitaceae family) and (−)-hopeaphenol from Vateria indica (Dipterocarpaceae family).
Overview of Academic Research Trajectories
Academic research on this compound has evolved from its initial discovery and structural characterization to a broader investigation of its biological activities and potential applications. Key research areas include:
Natural Product Chemistry: A significant portion of research has focused on the isolation and identification of this compound and related resveratrol oligomers from a wide range of plant species. nih.govmedchemexpress.comresearchgate.net This work has expanded the known natural sources of these compounds and contributed to the understanding of their chemotaxonomy.
Biological Activity Screening: this compound has been investigated for a variety of biological effects. Studies have explored its potential as an antibacterial agent, particularly its ability to inhibit the type III secretion system (T3SS) in Gram-negative pathogens like Yersinia pseudotuberculosis and Pseudomonas aeruginosa. plos.orgplos.org Research has also delved into its antiviral properties, including its inhibitory effects on HIV and SARS-CoV-2. nih.govgriffith.edu.aunih.gov Furthermore, its antioxidant and anti-inflammatory activities have been subjects of investigation. nih.govresearchgate.net
Synthetic Chemistry: The complex structure of this compound has presented a challenge and an opportunity for synthetic chemists. Efforts have been made to develop synthetic routes to this compound and its analogs to enable more detailed structure-activity relationship (SAR) studies. nih.gov
Biochemical and Cellular Mechanisms: More recent research has aimed to elucidate the specific molecular mechanisms underlying the observed biological activities of this compound. This includes studies on its interaction with specific cellular targets, such as its ability to disrupt the interaction between the SARS-CoV-2 viral spike protein and the human ACE2 receptor. griffith.edu.aunih.gov
Data Tables
Table 1: Key Milestones in this compound Research
| Year | Milestone | Reference(s) |
| 1951 | First isolation from Hopea odorata and Balanocarpus heimii. | acs.orgnih.govaip.org |
| 1966 | Initial structure elucidation by Coggon, King, and Wallwork. | wikipedia.org |
| 1992 | Confirmation of structure using advanced NMR spectroscopy. | acs.orgnih.gov |
| 2006 | First report of this compound in North African wines. | wikipedia.org |
| 2013 | Identification as an inhibitor of the bacterial type III secretion system. | plos.orgplos.org |
| 2021 | Discovery of its ability to inhibit cellular entry of SARS-CoV-2 variants. | nih.gov |
Table 2: Natural Sources of this compound
| Family | Genus | Species | Reference(s) |
| Dipterocarpaceae | Hopea | odorata | acs.orgnih.govaip.org |
| Dipterocarpaceae | Balanocarpus | heimii | acs.orgnih.gov |
| Dipterocarpaceae | Shorea | ovalis, johorensis, hopeifolia | wikipedia.orgaip.orgresearchgate.netresearchgate.net |
| Dipterocarpaceae | Anisoptera | thurifera, polyandra | plos.org |
| Dipterocarpaceae | Vateria | indica | |
| Vitaceae | Ampelocissus | indica |
Structure
2D Structure
Properties
CAS No. |
17912-85-5 |
|---|---|
Molecular Formula |
C56H42O12 |
Molecular Weight |
906.9 g/mol |
IUPAC Name |
8,16-bis(4-hydroxyphenyl)-9-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |
InChI |
InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H |
InChI Key |
YQQUILZPDYJDQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C4C([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@@H]7[C@H](C8=C(C=C(C=C8O)O)C9[C@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |
Synonyms |
(-)-HOPEAPHENOL |
Origin of Product |
United States |
Phytochemical Isolation and Characterization
Natural Occurrence and Botanical Sources
Hopeaphenol is predominantly found in plants belonging to the Dipterocarpaceae family, a large group of trees native to tropical rainforests of Southeast Asia aip.org. Its presence is considered characteristic of this family aip.org.
Research has identified this compound in several genera within the Dipterocarpaceae family, with specific species yielding this valuable compound.
The Shorea genus, one of the largest and most economically important in the Dipterocarpaceae family, is a significant source of this compound semanticscholar.org. This compound has been successfully isolated from the bark and stem bark of numerous Shorea species, including:
Shorea ovalis : this compound has been isolated from the stem bark of S. ovalis using acetone (B3395972) extraction followed by vacuum liquid chromatography and gravity column chromatography researchgate.netunila.ac.idresearchgate.netwikipedia.orgtandfonline.comiajps.comopenagrar.de.
Shorea faguetiana : This species has also yielded this compound researchgate.net.
Shorea hopeifolia : Isolation from the stem bark of S. hopeifolia has yielded (-)-hopeaphenol along with other oligostilbenes researchgate.netsemanticscholar.org.
Shorea hemsleyana : this compound has been reported in S. hemsleyana researchgate.netsemanticscholar.org.
Shorea seminis : This species is another source from which this compound has been isolated researchgate.netsemanticscholar.org.
Shorea balangeran : this compound has been identified in the stem bark of S. balangeran researchgate.netsemanticscholar.org.
Shorea robusta : this compound has been isolated from S. robusta researchgate.netsemanticscholar.org.
Shorea johorensis : The bark of S. johorensis has been a source for the isolation of a resveratrol (B1683913) tetramer of this compound, employing methanol (B129727) extraction and subsequent purification steps aip.org.
The Vateria genus also contributes to the known sources of this compound.
Vateria indica : This species, found in the Western Ghats of India, is a known source of (-)-hopeaphenol. Isolation from the stem bark of V. indica typically involves acetone extraction followed by purification techniques researchgate.netrsc.orgiajps.comopenagrar.dersc.orgrsc.orgresearchgate.netscispace.com.
The Hopea genus, to which this compound owes its name, is historically significant for the compound's discovery.
Hopea odorata : this compound was first isolated from the heartwood of H. odorata in 1951. The isolation process involved ether extraction and crystallization rsc.orgajbasweb.comresearchgate.netnih.gov.
Hopea mengarawan and Hopea nigra : this compound has also been identified in the stem bark of these related Hopea species usm.my.
Closely related to Hopea, the Balanocarpus genus is also a source of this compound.
Balanocarpus heimii : this compound has been isolated from the heartwood of B. heimii using extraction methods similar to those employed for H. odorata openagrar.dersc.orgajbasweb.comresearchgate.net.
The Anisoptera genus, particularly species found in Papua New Guinea, has been investigated for its this compound content.
Anisoptera thurifera : this compound, specifically the (-)-enantiomer, has been isolated from the leaves of A. thurifera. Extraction typically involves organic solvents followed by chromatographic purification griffith.edu.austuartxchange.orgthenational.com.pgresearchgate.netugm.ac.id.
Anisoptera polyandra : Similar to A. thurifera, the leaves of A. polyandra have also yielded this compound griffith.edu.austuartxchange.org.
Anisoptera marginata : this compound and its glycoside derivative have been isolated from the stem bark of A. marginata ugm.ac.id.
Botanical Sources of this compound
Isolation and Characterization Methods: The isolation of this compound from plant materials typically involves maceration or extraction with solvents such as methanol, acetone, or dichloromethane/methanol mixtures aip.orgresearchgate.netunila.ac.idresearchgate.netsemanticscholar.orgusm.myugm.ac.idthieme-connect.com. Tannins are often removed from crude extracts to facilitate purification aip.org. Subsequent purification steps commonly employ vacuum liquid chromatography (VLC), column chromatography, radial chromatography, and preparative thin-layer chromatography (TLC) aip.orgresearchgate.netunila.ac.idresearchgate.netsemanticscholar.orgusm.myugm.ac.idthieme-connect.com.
Characterization of the isolated compound relies heavily on spectroscopic techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques such as HSQC, HMBC, ¹H-¹H COSY, and ¹H-¹H NOESY are crucial for elucidating the complex structure of this compound aip.orgresearchgate.netresearchgate.netaip.orgusm.myugm.ac.id.
Mass Spectrometry (MS): Techniques like FABMS and HRMS-ESI are used to determine the molecular weight and formula, confirming the presence of the C56H42O12 structure aip.orgaip.orgrsc.orgnih.govusm.my.
UV and IR Spectroscopy: These methods provide information about the chromophores and functional groups present in the molecule, helping to confirm its identity as an oligostilbene researchgate.netresearchgate.netrsc.orgusm.my.
X-ray Crystallography: This technique has been instrumental in definitively determining the complex three-dimensional structure and stereochemistry of this compound and its derivatives rsc.orgrsc.org.
This compound exists as enantiomers, with both (+)-hopeaphenol and (-)-hopeaphenol being isolated from different plant sources and exhibiting distinct properties rsc.orgrsc.orgrsc.orgresearchgate.net. The detailed structural analysis, often involving comparison with previously reported data or authentic samples, ensures the accurate identification of this complex resveratrol tetramer aip.orgresearchgate.netunila.ac.idresearchgate.netaip.orgusm.mythieme-connect.com.
High-Resolution Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-Dimensional NMR (¹H-NMR, ¹³C-NMR)
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H-NMR and ¹³C-NMR, is fundamental in determining the structural framework of this compound. These techniques provide detailed information about the types of protons and carbon atoms present and their electronic environments. The ¹H-NMR spectrum of this compound typically reveals signals corresponding to aromatic protons, hydroxyl protons, and aliphatic protons within its complex tetrameric structure. For instance, signals for ortho-coupled aromatic protons are observed, indicative of substituted phenyl rings, alongside meta-coupled aromatic protons associated with tetrasubstituted benzene (B151609) rings. Aliphatic proton signals, particularly those within dihydrobenzofuran moieties, are also characteristic aip.orgresearchgate.net. The ¹³C-NMR spectrum complements this by identifying the number and types of carbon atoms, including aromatic carbons, aliphatic carbons, and carbons bearing oxygen functionalities aip.orgusm.my. The spectral data, often recorded in solvents like acetone-d₆, allow for the assignment of specific chemical shifts to different structural components of the molecule aip.orgusm.myresearchgate.net.
Table 1: Key ¹H and ¹³C NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.13 | d, J=8.4 Hz | 2H | Aromatic H-2a/6a |
| ¹H | 6.78 | d, J=8.4 Hz | 2H | Aromatic H-3a/5a |
| ¹H | 6.90 | d, J=8.4 Hz | 2H | Aromatic H-2b/6b |
| ¹H | 6.55 | d, J=8.4 Hz | 2H | Aromatic H-3b/5b |
| ¹H | 6.53 | d, J=1.5 Hz | 1H | Aromatic H-12a |
| ¹H | 6.28 | d, J=1.5 Hz | 1H | Aromatic H-14a |
| ¹H | 5.71 | d, J=1.8 Hz | 1H | Aromatic H-12b |
| ¹H | 5.15 | d, J=1.8 Hz | 1H | Aromatic H-14b |
| ¹H | 5.75 | d, J=12.6 Hz | 1H | Aliphatic H-7a |
| ¹H | 4.23 | d, J=12.6 Hz | 1H | Aliphatic H-8a |
| ¹H | ~8.51, 8.43, 8.18, 7.95, 7.39 | broad s | 5x 1H | Hydroxyl protons |
| ¹³C | (Various) | - | - | Aromatic, Aliphatic, Hydroxyl carbons |
Note: Specific ¹³C NMR assignments are extensive and varied across different studies; a comprehensive table would require extensive detail not fully captured here. The provided ¹H data is representative of findings in literature aip.orgresearchgate.net.
Two-Dimensional NMR (COSY, HSQC, HMBC)
Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for confirming the complex structure of this compound and establishing the connectivity between atoms aip.orgresearchgate.netusm.myscience.govresearchgate.net. COSY experiments reveal proton-proton coupling relationships, helping to map out spin systems within the molecule, such as vicinal couplings in aromatic rings or between adjacent protons in aliphatic chains aip.orgresearchgate.net. HSQC directly correlates protons with the carbons to which they are directly bonded, providing essential assignments for the ¹H and ¹³C spectra. HMBC is particularly crucial for elucidating long-range connectivities, typically over two or three bonds, between protons and carbons. These correlations are vital for piecing together the molecular skeleton, confirming the linkage of resveratrol units, and establishing the positions of substituents and fused ring systems within the tetramer aip.orgresearchgate.netusm.myscience.gov. The combined use of these 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound.
Applications in Resolving Equivalent Nuclei and Connectivity (e.g., Isotopomeric Asymmetry)
The intricate structure of this compound, being a resveratrol tetramer, presents challenges in resolving chemically equivalent nuclei and confirming precise connectivity. Two-dimensional NMR techniques, such as HMBC, are instrumental in overcoming these challenges. HMBC correlations can confirm the spatial proximity and bonding of protons to carbons across multiple bonds, thereby resolving ambiguities in regiochemistry and the precise arrangement of the resveratrol units. For instance, these experiments help in confirming the linkages between the different stilbene (B7821643) units that form the tetramer. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY), often used in conjunction with COSY, HSQC, and HMBC, provides information about through-space proximity of protons, which is crucial for determining relative stereochemistry and confirming the spatial arrangement of substituents or fused ring systems, such as the dihydrobenzofuran rings aip.orgresearchgate.netscience.gov. While specific studies on 'isotopomeric asymmetry' for this compound are not detailed in the reviewed literature, the general application of advanced NMR methods allows for the differentiation of structurally similar isomers and the confirmation of complex connectivity patterns inherent in such large oligomeric molecules.
Mass Spectrometry (MS)
Mass Spectrometry (MS) techniques are vital for determining the molecular weight, elemental composition, and fragmentation patterns of this compound, providing complementary data to NMR for structural confirmation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) plays a critical role in the definitive identification and characterization of this compound by providing highly accurate mass measurements. This precision allows for the determination of its elemental composition, which is essential for confirming its molecular formula. For this compound, HRMS has established its molecular formula as C₅₆H₄₂O₁₂ usm.mymdpi.comresearchgate.net. The accurate mass measurement, combined with computational tools that calculate possible elemental compositions based on mass and chemical rules, provides strong evidence for the proposed structure lcms.czcolorado.edunih.gov. HRMS is a cornerstone for confirming the identity of natural products like this compound, ensuring that the isolated compound matches the expected molecular weight and elemental makeup mdpi.commdpi.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the detection, identification, and structural analysis of this compound within complex natural product extracts. This hyphenated technique separates compounds based on their chromatographic properties before they are analyzed by mass spectrometry. The MS/MS capability allows for the fragmentation of precursor ions, generating characteristic fragment ions that serve as a molecular fingerprint for this compound researchgate.netmdpi.comkoreascience.krmdpi.com. These fragmentation patterns provide crucial structural information, helping to confirm the presence of specific substructures or linkages within the molecule. For example, studies have shown that tetrameric stilbenes like this compound can exhibit fragmentation patterns involving the loss of phenol (B47542) moieties or other characteristic fragments, aiding in their identification and differentiation from isomers mdpi.comkoreascience.krmdpi.com. The ability to perform LC-MS/MS analysis enables the dereplication of known compounds directly from crude extracts, facilitating targeted isolation efforts researchgate.netkoreascience.kr.
Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS²) for Fragmentation Pathway Analysis
Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QTOF-MS²) offers advanced capabilities for detailed fragmentation pathway analysis of this compound. This technique provides high sensitivity, fast separation, and high-resolution mass analysis, enabling the elucidation of complex fragmentation patterns mdpi.commdpi.comnih.govresearchgate.net. By analyzing the MS/MS spectra of the precursor ions, researchers can identify specific product ions and neutral losses that are characteristic of this compound's structure, including its tetrameric resveratrol assembly. Studies have utilized UHPLC-ESI-QTOF-MS² to analyze fragmentation pathways of related stilbenoids, identifying key product ions, such as the ion at m/z 347, which aids in structural elucidation and isomer identification nih.govresearchgate.net. The detailed fragmentation information obtained from UHPLC-ESI-QTOF-MS² is invaluable for confirming the structural integrity and connectivity of this compound, especially when dealing with closely related isomers or oligomers mdpi.comnih.govresearchgate.net.
Compound List:
this compound
Resveratrol
Isothis compound
ε-Viniferin (trans- and cis-)
δ-Viniferin (trans-)
Gnetin C
Scirpusin A (cis-)
Heimiol B
Vaticaphenol A
Vaticanol A
Balanocarpol
Ampelopsin H
Hemlesyanol C
Vaticanol G
Vaticanol B
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to identify chromophores within a molecule and provide information about electronic transitions. This compound, with its conjugated stilbene system, exhibits characteristic absorption patterns in the UV region. Studies have reported distinct absorption maxima that are indicative of its phenolic and stilbene structure.
| Wavelength (nm) | Absorption Value (A) | Assignment/Notes | Source |
| 263.97 | 0.483 | π → π* electronic transition | researchgate.net |
| 331.0 | 0.274 | n → π* electronic transition | researchgate.net |
| 280 | 12,500 L·mol⁻¹·cm⁻¹ | Characteristic of stilbenes | |
| 320 | 9,800 L·mol⁻¹·cm⁻¹ | Characteristic of stilbenes | |
| 241 | Maxima | Phenolic chromophore | tandfonline.com |
| 290 | Maxima | Phenolic chromophore | tandfonline.com |
| 393 | Shoulder | Phenolic chromophore | tandfonline.com |
| 280 | Shoulder | Phenolic chromophore | tandfonline.com |
| 227 | Maxima (in CH₃CN) | Characteristic of stilbenes | rsc.org |
| 281 | Maxima (in CH₃CN) | Characteristic of stilbenes | rsc.org |
| 283 | ε 14900 (in MeOH) | Characteristic of stilbenes | clockss.org |
| 228 | ε 69100 (in MeOH) | Characteristic of stilbenes | clockss.org |
| 210 | ε 98800 (in MeOH) | Characteristic of stilbenes | clockss.org |
These absorption maxima are consistent with the presence of extended conjugated systems typical of oligomeric stilbenes, such as resveratrol tetramers researchgate.nettandfonline.com.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectra of this compound reveal characteristic bands corresponding to its hydroxyl, aliphatic, and aromatic functionalities.
| Absorption Band (cm⁻¹) | Functional Group Assignment | Source |
| 3461 | O-H stretch (hydroxyl) | researchgate.net |
| 3335, 3340 | O-H stretch (hydroxyl) | unila.ac.id |
| 3363 | O-H stretch (hydroxyl) | tandfonline.com |
| 2936.25 | C-H stretch (alkanes) | researchgate.net |
| 2937 | C-H stretch (aliphatic) | researchgate.nettandfonline.com |
| 2910, 2912 | C-H stretch (aliphatic) | unila.ac.id |
| 1622 | C=C stretch (conjugated) | researchgate.net |
| 1617, 1615 | C=C stretch (aromatic) | researchgate.netunila.ac.id |
| 1610 | C=C stretch (aromatic) | |
| 1600, 1600.4 | C=C stretch (aromatic) | unila.ac.id |
| 1513, 1516 | C=C stretch (aromatic) | researchgate.netunila.ac.id |
| 1510 | C-O stretch (phenolic) | |
| 1456, 1456 | C=C stretch (aromatic) | researchgate.netunila.ac.id |
| 1384 | C=C stretch (aromatic) | researchgate.nettandfonline.com |
| 840 | 1,4-disubstituted benzene | researchgate.nettandfonline.com |
| 918.96, 966.22 | C-H stretch (alkene) | researchgate.net |
The presence of a broad band around 3300-3400 cm⁻¹ signifies the hydroxyl groups, while absorptions in the 2800-3000 cm⁻¹ range indicate aliphatic C-H stretching. The bands in the 1620-1450 cm⁻¹ region are characteristic of aromatic C=C stretching, and the band at approximately 840 cm⁻¹ suggests a 1,4-disubstituted benzene ring system researchgate.nettandfonline.com.
Chiroptical Methods
Chiroptical methods are essential for determining the stereochemistry of chiral molecules. This compound, being a chiral compound, exhibits optical activity, which can be quantified using polarimetry and circular dichroism spectroscopy.
Biosynthetic Pathways and Enantiomeric Diversity
Proposed Biogenetic Routes (e.g., Oxidative Coupling of Resveratrol (B1683913) Dimers like ε-Viniferin)
The biosynthesis of hopeaphenol is a complex process that is believed to occur through the oxidative coupling of resveratrol units. rsc.orgacs.orgnih.gov Resveratrol, a well-known stilbenoid, serves as the fundamental building block. The proposed biogenetic pathway suggests that resveratrol monomers first undergo oxidative radical coupling to form dimers. acs.orgnih.govnih.gov
A key intermediate in this process is the resveratrol dimer ε-viniferin. acs.orgnih.govdiva-portal.org It is hypothesized that the dimerization of two ε-viniferin molecules, through further oxidative processes, leads to the formation of the tetrameric structure of this compound. acs.orgmdpi.com This oxidative coupling is a crucial step, and the presence of a 4-hydroxy stilbene (B7821643) moiety, as found in resveratrol, is a stringent structural requirement for this oligomerization to occur. acs.org
The formation of higher-order resveratrol oligomers, such as this compound, can be the result of either an oxidative coupling to resveratrol or its dimer ε-viniferin, or through an intermolecular Friedel–Crafts reaction. acs.orgnih.gov The isolation of ε-viniferin from the same plant extracts as this compound lends support to the theory that tetramers are formed via the oxidative coupling of this dimer. acs.org In Vitaceaeous plants, it is suggested that (+)-hopeaphenol can be formed from resveratrol via the (+)-ε-viniferin dimer, a reaction catalyzed by peroxidases. acs.org
Enantiomeric Forms and Their Differential Research Focus (e.g., (+)-Hopeaphenol vs. (-)-Hopeaphenol)
This compound exists in two enantiomeric forms, (+)-hopeaphenol and (-)-hopeaphenol, which are non-superimposable mirror images of each other. thenational.com.pgdntb.gov.uarsc.org This stereoisomerism leads to differences in their biological activities and, consequently, a differential research focus.
Initially, much of the research centered on the naturally abundant form isolated from various plant species. However, as synthetic and isolation techniques have advanced, scientists have been able to isolate and study both enantiomers, revealing distinct biological properties. dntb.gov.uarsc.org
A significant area of research for (-)-hopeaphenol has been its potential as an antiviral agent. santheafrica.orgnih.govasm.org Studies have shown that (-)-hopeaphenol can inhibit the transcription of HIV by targeting cellular pathways involving protein kinase C (PKC) and NF-κB, as well as inhibiting the enzymatic activity of cyclin-dependent kinase 9 (CDK9). santheafrica.orgnih.govasm.org Furthermore, (-)-hopeaphenol has been investigated for its activity against other viruses, including SARS-CoV-2 and its variants, where it has been shown to block the interaction between the viral spike protein and the cellular ACE2 receptor. biorxiv.org There is also research into its antibacterial properties, specifically its ability to inhibit the type III secretion system of certain Gram-negative bacteria. acs.orgacs.org
On the other hand, research on (+)-hopeaphenol has often been in the context of comparative studies with its negative enantiomer to understand the impact of stereochemistry on biological function. For instance, the antidiabetic potential of both enantiomers has been compared, with studies looking at their inhibitory effects on digestive enzymes like α-amylase and α-glucosidase, and their ability to induce glucose uptake. dntb.gov.uarsc.orgresearchgate.netsochob.cl Such comparative studies are crucial for elucidating the structure-activity relationships of these complex molecules.
The differential focus in research highlights the importance of stereochemistry in the biological activity of this compound. The specific three-dimensional arrangement of the atoms in each enantiomer dictates how it interacts with biological targets, leading to the observed differences in their therapeutic potential.
Chemical Synthesis and Analog Development
Total Synthesis Strategies for Resveratrol (B1683913) Tetramers
The total synthesis of resveratrol tetramers, including hopeaphenol, has been a significant undertaking in synthetic chemistry. These strategies often involve the controlled assembly of multiple resveratrol units through oxidative coupling and subsequent cyclization reactions.
Biomimetic synthesis aims to mimic the natural biosynthetic pathways of complex molecules. For resveratrol oligomers, this often involves the generation and controlled reaction of phenoxyl radical intermediates, which are believed to be key players in their in vivo formation umich.eduengineering.org.cnmdpi.comchemrxiv.orgumich.eduresearchgate.net. These approaches leverage the reactivity of these radical species, often generated through enzymatic or chemical oxidation, to achieve the desired coupling and cyclization events that lead to the formation of the tetrameric scaffold characteristic of this compound umich.edunih.gov. For instance, the synthesis of nepalensinol B, vateriaphenol C, and this compound has been accomplished through concise biomimetic total synthesis strategies, representing a significant advancement in accessing these complex oligomers umich.edu.
Achieving the correct connectivity (regioselectivity) and three-dimensional arrangement (stereoselectivity) is paramount in the synthesis of this compound. The formation of multiple new carbon-carbon bonds and stereocenters during oligomerization necessitates precise control over reaction pathways researchgate.netumich.edunih.govacs.orgnih.gov.
One notable strategy that has proven effective in constructing complex polycyclic stilbenoid scaffolds, including those related to this compound synthesis, involves chiral Brønsted acid-catalyzed pinacol (B44631) rearrangements nih.govresearchgate.net. This method allows for the controlled formation of quaternary carbon centers, which are critical features in the architecture of this compound. By employing chiral catalysts, stereochemical control can be exerted during the rearrangement of diol precursors, leading to enantiomerically enriched products. This approach has been instrumental in the total synthesis of related natural products like hopeanol (B1258078) and hopeahainol A, demonstrating its potential for constructing complex stilbene (B7821643) derivatives nih.gov.
Oxidation chemistry plays a pivotal role in initiating the cascade of reactions leading to resveratrol oligomers researchgate.netumich.edunih.govmdpi.comahajournals.org. Specific oxidants are employed to generate the reactive phenoxyl radical intermediates from resveratrol or its precursors. The choice of oxidant and reaction conditions can significantly influence the regioselectivity of the initial coupling and subsequent cyclization steps. For example, metal oxidants and electrochemical methods have been utilized to promote controlled dimerization and oligomerization, facilitating the synthesis of complex resveratrol oligomers researchgate.netumich.edu.
Regiospecific and Stereoselective Syntheses
Chiral Brønsted Acid-Induced Pinacol Rearrangement
Challenges in Complex Polycyclic Scaffold Construction
The construction of this compound's intricate polycyclic framework presents several inherent challenges. These include:
Regiocontrol: Directing the oxidative coupling of multiple resveratrol units to form specific linkages (e.g., 8-8', 8-10', 3-8') requires precise control, as various coupling modes are possible researchgate.netresearchgate.netnih.gov.
Stereocontrol: The formation of multiple stereocenters during cyclization steps demands highly stereoselective synthetic methods to obtain the correct diastereomers and enantiomers of this compound nih.govresearchgate.net.
Intermediate Stability: The reactive radical and quinone methide intermediates involved in resveratrol oligomerization can be transient, posing difficulties in their isolation and controlled manipulation nih.govresearchgate.net.
Polycyclic Assembly: Building the fused ring systems characteristic of this compound requires efficient cascade reactions and strategic bond formations to avoid premature aromatization or undesired side reactions acs.orgfrontiersin.orgwhiterose.ac.uk.
Semi-synthetic Modifications and Derivative Generation
Semi-synthetic approaches involve modifying naturally occurring compounds or their synthetic precursors to generate analogs with potentially improved or altered biological activities mdpi.comnih.govnih.govmdpi.com. For this compound, research may explore modifications to its hydroxyl groups or the resveratrol units that constitute its structure. Such modifications can influence properties like solubility, stability, bioavailability, and target interaction. For instance, methoxylation of resveratrol hydroxyl groups has been shown to enhance its therapeutic versatility and bioavailability compared to the parent compound nih.govnih.gov. While direct semi-synthetic modifications of this compound itself are less documented in the provided search results, the principles applied to resveratrol and its other oligomers offer a framework for generating novel derivatives.
Structure Activity Relationship Sar Studies
Correlation of Defined Structural Features with Biological Activities
Hopeaphenol is characterized as a resveratrol (B1683913) tetramer, featuring a complex molecular architecture that arises from the covalent linkage of four resveratrol units. This intricate structure, often described as a cyclohepta[1,2,3-cd]benzofuran backbone, is fundamental to its multifaceted biological activities ontosight.aiumich.eduunila.ac.id. The specific arrangement of these stilbene (B7821643) units, along with the presence and positioning of numerous hydroxyl groups and potentially chiral centers, dictates its interaction with various biological targets.
Research into resveratrol oligomers, including this compound, suggests that the degree of oligomerization and the specific connectivity between the stilbene units significantly influence their potency and spectrum of activity umich.eduresearchgate.net. For instance, the tetrameric nature of this compound is implicated in its ability to inhibit bacterial type III secretion systems (T3SS) in pathogens like Yersinia pseudotuberculosis and Pseudomonas aeruginosa, where it exhibits micromolar activity researchgate.netplos.org. Furthermore, its complex stereochemistry, as denoted by its alpha and beta configurations, suggests a highly specific three-dimensional arrangement that is crucial for its interaction with biological molecules, such as the SARS-CoV-2 spike protein receptor-binding domain (RBD) ontosight.airesearchgate.netnih.gov. The precise spatial orientation of its functional groups within this tetrameric framework is likely key to its selective binding and inhibitory effects across different biological pathways.
Influence of Phenolic Hydroxyl Groups on Biological Activities (e.g., in Antioxidant Mechanisms)
Phenolic compounds, in general, are well-recognized for their potent antioxidant activities, primarily attributed to the presence of hydroxyl (-OH) groups attached to aromatic rings researchgate.netencyclopedia.pubmdpi.com. These hydroxyl groups are critical for their ability to scavenge free radicals and mitigate oxidative stress. The mechanism typically involves the donation of a hydrogen atom or an electron from the phenolic hydroxyl group to reactive oxygen species (ROS) or free radicals, thereby neutralizing them encyclopedia.pubresearchgate.netnih.gov. This process often results in the formation of a relatively stable phenoxyl radical, which can be further stabilized through delocalization of the unpaired electron across the aromatic system encyclopedia.pubresearchgate.net.
This compound, possessing multiple hydroxyl groups, exhibits significant antioxidant properties researchgate.netresearchgate.netresearchgate.nettandfonline.com. The presence of these groups contributes to its redox properties, enabling it to act as an effective free radical scavenger researchgate.netresearchgate.net. Studies indicate that the ability of polyphenolic compounds to act as antioxidants is strongly correlated with the number and position of their phenolic hydroxyl groups, as these features influence their hydrogen-donating capacity and the stability of the resulting radical encyclopedia.pubresearchgate.netnih.gov. While specific studies detailing the precise contribution of each hydroxyl group in this compound to its antioxidant activity are limited, the general principle for polyphenols suggests that these groups are indispensable for its free radical scavenging and ferric reducing power researchgate.nettandfonline.com.
Impact of Enantiomeric Configuration on Functional Potency
This compound exists as a pair of enantiomers: (+)-hopeaphenol and (-)-hopeaphenol researchgate.netresearchgate.net. Research has begun to explore the differential biological activities of these stereoisomers, particularly in the context of antidiabetic effects. Studies have investigated their ability to inhibit digestive enzymes like α-glucosidase and α-amylase, and their capacity to enhance glucose uptake in muscle cells researchgate.netresearchgate.netsochob.clrsc.org.
Comparative studies have shown that both enantiomers exhibit potent antidiabetic potential. For instance, in L6 myotubes, both (+)- and (-)-hopeaphenol demonstrated significant glucose uptake, with (+)-hopeaphenol showing a 31% increase and (-)-hopeaphenol showing a 26.4% increase compared to a control researchgate.netresearchgate.netsochob.cl. In terms of α-glucosidase inhibition, (+)-hopeaphenol displayed an IC50 of 21.21 ± 0.987 μM, while (-)-hopeaphenol showed a higher potency with an IC50 of 9.47 ± 0.967 μM researchgate.net. These findings suggest that while both enantiomers are biologically active, subtle differences in their stereochemistry can influence their functional potency, with (-)-hopeaphenol appearing more potent in α-glucosidase inhibition in this specific study researchgate.net.
Table 1: Comparative Antidiabetic Activity of this compound Enantiomers
| Activity | Compound | Value / % Change | Standard (if applicable) | Reference |
| Glucose Uptake (L6 cells) | (+)-Hopeaphenol | 31% increase | - | researchgate.netresearchgate.netsochob.cl |
| Glucose Uptake (L6 cells) | (-)-Hopeaphenol | 26.4% increase | - | researchgate.netresearchgate.netsochob.cl |
| α-Glucosidase Inhibition | (+)-Hopeaphenol | 21.21 ± 0.987 μM | Acarbose | researchgate.net |
| α-Glucosidase Inhibition | (-)-Hopeaphenol | 9.47 ± 0.967 μM | Acarbose | researchgate.net |
Relationship between Oligomerization State and Activity Profiles
This compound is structurally defined as a tetramer of resveratrol units, a characteristic that distinguishes it from simpler stilbenoids like resveratrol itself umich.eduunila.ac.idresearchgate.netresearchgate.net. This oligomeric state is not merely a structural descriptor but is intrinsically linked to its biological activity profile. The complex, multi-unit structure of this compound likely provides multiple binding sites or a unique three-dimensional conformation that facilitates its interactions with specific biological targets.
For example, its tetrameric nature is central to its efficacy in inhibiting bacterial virulence factors, such as the type III secretion system (T3SS) researchgate.netplos.org. Studies have shown that (-)-hopeaphenol, in its tetrameric form, can inhibit T3SS in pathogens like Yersinia pseudotuberculosis and Pseudomonas aeruginosa at micromolar concentrations without affecting bacterial growth researchgate.netplos.org. Similarly, its tetrameric structure is proposed to be important for its antiviral activity, specifically its ability to disrupt the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the host ACE2 receptor ontosight.airesearchgate.netnih.gov. The specific arrangement of the four resveratrol units in this compound creates a molecular scaffold that allows for potent and selective interactions, differentiating its activity from that of its monomeric or dimeric counterparts. While direct comparisons of different oligomeric states of this compound are not extensively documented, its established tetrameric structure is the basis for its observed potent biological effects.
Molecular Mechanisms of Action in Biological Systems
Modulation of Host-Pathogen Interactions
Hopeaphenol demonstrates a capacity to interfere with the mechanisms bacteria use to cause disease, primarily by targeting their virulence factors rather than their viability. This approach minimizes the selective pressure that leads to antibiotic resistance. nih.govfrontiersin.org The compound's effects are concentrated on the inhibition of sophisticated bacterial machinery essential for infection.
Inhibition of Bacterial Virulence Systems
This compound's primary anti-virulence activity is centered on its ability to inhibit the Type III Secretion System (T3SS), a critical apparatus used by many Gram-negative bacteria to inject effector proteins into host cells. nih.govmdpi.com
This compound has been identified as a potent inhibitor of the T3SS across a range of clinically and agriculturally significant pathogens. nih.govfrontiersin.org Its efficacy has been demonstrated in both human and plant pathogens, including Yersinia pseudotuberculosis, Pseudomonas aeruginosa, Pectobacterium atrosepticum, and Pseudomonas syringae pv. tomato DC3000. nih.govplos.orgnih.govfrontiersin.orgresearchgate.net In Y. pseudotuberculosis, studies suggest that this compound may act as an irreversible inhibitor, as bacteria grown in its presence failed to assemble T3SSs even after being moved to conditions that would normally induce assembly. frontiersin.org Similarly, it has been shown to inhibit the T3SS in the plant pathogen Pst DC3000. frontiersin.orgresearchgate.net While direct T3SS inhibition in Pectobacterium is considered highly probable based on its known activities, research has more specifically highlighted its influence on regulatory genes that control virulence. nih.govfrontiersin.org
This compound directly interferes with the function of the T3SS by preventing the expression and secretion of key effector proteins. In Yersinia pseudotuberculosis, it inhibits the expression of the effector protein YopE and the secretion of the translocator protein YopD in a dose-dependent manner. mdpi.commdpi.com Laboratory assays confirmed this inhibitory effect, recording an IC₅₀ value of 6.6 µM for the inhibition of YopE expression and 3.3 µM for the inhibition of YopH phosphatase activity. nih.govplos.orgfigshare.com
In Pseudomonas aeruginosa, this compound effectively blocks the secretion and expression of the T3SS effector protein ExoS. plos.orgplos.org The inhibition is dose-dependent; while lower concentrations of 10 and 20 µM reduced ExoS secretion, it was completely blocked at concentrations of 50 and 100 µM. plos.orgnih.govplos.org
| Pathogen | Effector Protein | Effect of this compound | Key Findings |
|---|---|---|---|
| Yersinia pseudotuberculosis | YopE | Inhibition of Expression | IC₅₀ = 6.6 µM in a reporter-gene assay. nih.govplos.orgfigshare.com |
| Yersinia pseudotuberculosis | YopH | Inhibition of Secretion/Activity | IC₅₀ = 3.3 µM in a phosphatase assay. nih.govplos.org |
| Yersinia pseudotuberculosis | YopD | Inhibition of Secretion and Expression | Dose-dependent inhibition observed via Western blot. mdpi.complos.org |
| Pseudomonas aeruginosa | ExoS | Inhibition of Secretion and Expression | Secretion is completely blocked at 50-100 µM. plos.orgnih.govplos.org |
In the plant pathogen Pectobacterium atrosepticum, which causes soft rot and blackleg in potatoes, this compound's anti-virulence activity is linked to its ability to modulate master regulatory genes. nih.govnih.gov A transcriptomic analysis of P. atrosepticum treated with this compound revealed that the expression of genes related to bacterial motility, including the master regulator operon flhDC, was significantly affected. nih.govfrontiersin.orgresearchgate.net The FlhDC protein complex is a crucial transcriptional regulator that controls the genes responsible for flagellar synthesis and motility. nih.gov By suppressing flhDC, this compound effectively disrupts a key control point in the pathogen's virulence cascade. nih.govnih.gov
The modulation of the flhDC master regulator by this compound has downstream consequences for several virulence-associated systems in Pectobacterium atrosepticum. The most direct impact is on bacterial motility and flagellar assembly, which are critical for host colonization. nih.govfrontiersin.org Furthermore, transcriptomic data indicates that this compound treatment leads to the transcriptional repression of genes involved in the Type II (T2SS) and Type VI (T6SS) secretion systems. nih.gov These systems are responsible for secreting cell wall-degrading enzymes and other virulence factors. nih.gov this compound's influence extends to inhibiting bacterial motility in Pseudomonas syringae pv. tomato DC3000 as well. frontiersin.orgresearchgate.net
| Pathogen | System Affected | Mechanism | Reference |
|---|---|---|---|
| Pectobacterium atrosepticum | Bacterial Motility / Flagellar Assembly | Modulation of the master regulator FlhDC. | nih.govfrontiersin.org |
| Pectobacterium atrosepticum | Type II Secretion System (T2SS) | Transcriptional repression of associated genes. | nih.gov |
| Pectobacterium atrosepticum | Type VI Secretion System (T6SS) | Transcriptional repression of associated genes. | nih.gov |
| Pseudomonas syringae pv. tomato DC3000 | Bacterial Motility | Inhibition of motility functions. | frontiersin.orgresearchgate.net |
Modulation of Master Regulatory Genes (e.g., FlhDC in Pectobacterium atrosepticum)
Reduction of Cellular Entry and Intracellular Growth of Select Pathogens
This compound has been shown to reduce the cellular entry and subsequent intracellular growth of the obligate intracellular pathogen Chlamydia trachomatis. nih.govplos.org The mechanism appears to be direct action on the bacteria rather than the host cells. researchgate.net Studies where C. trachomatis elementary bodies (EBs) were pre-treated with this compound before infection showed a significant, dose-dependent inhibition of infection and growth. researchgate.net In contrast, pre-treating the host cells had little to no effect. researchgate.net This suggests that this compound may bind to components on the bacterial surface, thereby preventing successful host cell invasion and replication. frontiersin.orgplos.org
Disruption of Viral Entry and Replication Mechanisms
This compound, a naturally occurring stilbenoid, has demonstrated significant potential in disrupting the life cycles of various viruses. Its mechanisms of action primarily involve interfering with viral entry into host cells and inhibiting subsequent replication processes. This section details the molecular interactions and pathways through which this compound exerts its antiviral effects against two major global health threats: SARS-CoV-2 and the Human Immunodeficiency Virus (HIV).
SARS-CoV-2 Antagonism
This compound has been identified as a potent inhibitor of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. biorxiv.orgnih.gov Its antagonistic effects are multifaceted, targeting critical early stages of the viral infection process.
The initial and crucial step for SARS-CoV-2 infection is the binding of the viral spike (S) protein's Receptor Binding Domain (RBD) to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor. scienceopen.comnih.gov this compound has been shown to effectively disrupt this interaction. biorxiv.orgnews-medical.net
In a high-throughput screening assay, (-)-hopeaphenol was identified as a potent and selective inhibitor of the RBD/ACE2 binding. scienceopen.com It exhibited a 50% inhibitory concentration (IC50) of 0.11 μM for disrupting the RBD/ACE2 interaction. nih.govnih.govresearchgate.net This indicates a high degree of selectivity, as its inhibitory effect on an unrelated host ligand/receptor pair, PD-1/PD-L1, was significantly lower, with an IC50 of 28.3 μM. nih.govnih.govresearchgate.net The resulting selectivity index of 257.3 underscores the compound's specific targeting of the viral entry mechanism. nih.govnih.govresearchgate.net This targeted disruption of the primary binding event is a key mechanism of its antiviral activity, preventing the virus from gaining entry into host cells. scienceopen.comnih.gov
Further validating its role as a viral entry inhibitor, this compound has been shown to block the entry of pseudoviruses expressing the SARS-CoV-2 spike protein. biorxiv.orgscienceopen.com Studies using a vesicular stomatitis virus (VSV) based pseudovirus system, where the VSV glycoprotein (B1211001) is replaced by the SARS-CoV-2 spike protein, demonstrated that this compound effectively inhibits entry into ACE2-expressing Vero-E6 cells. nih.govscienceopen.comresearchgate.net This inhibition of pseudovirus entry provides direct evidence of this compound's ability to interfere with the spike protein-mediated fusion process, a critical step for the viral genome to enter the host cell cytoplasm. scienceopen.com The compound's effectiveness against pseudoviruses carrying spike proteins from different SARS-CoV-2 variants, including variants of concern, highlights its potential for broad-spectrum activity. biorxiv.orgscienceopen.com
Beyond inhibiting viral entry, this compound also demonstrates the ability to antagonize the replication of infectious SARS-CoV-2. biorxiv.orgscienceopen.com In in vitro cytopathic effect assays, this compound showed significant inhibition of viral replication. nih.gov For the USA-WA1/2020 variant of SARS-CoV-2, this compound exhibited a 50% effective concentration (EC50) of 10.2 μM in cytopathic effect assays and between 10.2 to 23.4 μM in yield reduction assays, without showing cytotoxicity. nih.govscienceopen.comnih.govresearchgate.net
Importantly, this compound's antiviral activity extends to emerging SARS-CoV-2 variants of concern. biorxiv.org It demonstrated similar or even improved efficacy against the B.1.1.7 (Alpha) and B.1.351 (Beta) variants. scienceopen.comnih.gov This suggests that this compound's mechanism of action is not significantly impacted by the mutations present in the spike proteins of these variants, which are known to enhance infectivity and in some cases, reduce susceptibility to neutralizing antibodies. biorxiv.orgscienceopen.com The ability to inhibit both the original and variant strains positions this compound as a promising candidate for further antiviral development. biorxiv.org
Table 1: Inhibitory Activity of this compound against SARS-CoV-2
| Assay | Target/Virus Variant | IC50 / EC50 (μM) |
|---|---|---|
| RBD/ACE2 Binding Assay | SARS-CoV-2 Spike RBD | 0.11 |
| Cytopathic Effect Assay | SARS-CoV-2 (USA-WA1/2020) | 10.2 |
| Yield Reduction Assay | SARS-CoV-2 (USA-WA1/2020) | 10.2 - 23.4 |
| Pseudovirus Entry Assay | SARS-CoV-2 Spike | Inhibition Observed |
| Cytopathic Effect Assay | SARS-CoV-2 (B.1.1.7/Alpha) | Similar to USA-WA1/2020 |
| Cytopathic Effect Assay | SARS-CoV-2 (B.1.351/Beta) | Improved over USA-WA1/2020 |
Blocking of Viral Entry by Pseudoviruses
Inhibition of Human Immunodeficiency Virus (HIV) Transcription and Viral Reactivation
This compound has also emerged as a promising inhibitor of HIV, the retrovirus that causes Acquired Immunodeficiency Syndrome (AIDS). santheafrica.orgwistar.orgazolifesciences.com Its mechanism of action in the context of HIV is distinct from its anti-SARS-CoV-2 activity, focusing on the later stages of the viral life cycle, specifically transcription and reactivation from latency. santheafrica.orgwistar.org
This compound has been shown to inhibit HIV transcription by targeting key cellular signaling pathways that the virus hijacks for its own replication. santheafrica.orgasm.org Specifically, it interferes with the Protein Kinase C (PKC) and the downstream Nuclear Factor-kappa B (NF-κB) signaling pathways. santheafrica.orgasm.orgnih.gov These pathways are crucial for the activation of T-cells, the primary target of HIV, and for initiating the transcription of the integrated HIV provirus. researchgate.net
By inhibiting PKC- and NF-κB-dependent HIV transcription, this compound effectively suppresses the production of new viral RNA and proteins. asm.orgresearchgate.net This action is significant as it can prevent the active replication and spread of the virus within an infected individual. wistar.org Furthermore, this mechanism has been shown to dampen the reactivation of the latent HIV reservoir, which is a major obstacle to a cure. wistar.orgazolifesciences.com The latent reservoir consists of infected cells where the virus remains dormant and is not affected by current antiretroviral therapies. santheafrica.org By preventing the reactivation of this reservoir, this compound could potentially reduce the chronic inflammation and immune stress associated with persistent low-level viral activity in people living with HIV. wistar.orgazolifesciences.com
Research has also indicated that this compound's inhibitory effects are selective. asm.orgresearchgate.net While it inhibits the production of certain T-cell activation markers like interleukin-2 (B1167480) (IL-2), CD25, and HLA-DRB1, it does not significantly affect others such as CD69 or IL-6 production induced by tumor necrosis factor-alpha (TNF-α). asm.orgnih.govresearchgate.net This selectivity suggests a more targeted approach that may minimize broad immunosuppressive effects.
Inhibition of Cyclin-Dependent Kinase 9 (CDK9) Enzymatic Activity
Inhibition of Influenza A and Herpes Simplex Viruses (HSV-1, HSV-2)
This compound has demonstrated inhibitory effects against various viruses, including Influenza A and Herpes Simplex Viruses (HSV-1 and HSV-2). vax-before-travel.commdpi.comjmb.or.kr Research suggests that its antiviral properties may interfere with the viral life cycle. mdpi.com For instance, some studies indicate that certain compounds can inhibit the expression of key viral proteins necessary for entry and fusion into host cells. mdpi.com While the precise mechanisms of this compound are still under investigation, its broad-spectrum activity against these viruses highlights its potential as an antiviral agent. vax-before-travel.commdpi.comjmb.or.kr
Antioxidant Mechanisms
Free Radical Scavenging Capabilities (e.g., 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), Superoxide (B77818) Anion, Hydrogen Peroxide)
This compound exhibits potent antioxidant properties through its ability to scavenge various free radicals. tandfonline.comresearchgate.net Its effectiveness has been evaluated using several in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging test. tandfonline.comresearchgate.net In one study, this compound, at a concentration of 100 μg/mL, showed 63.76% of the DPPH scavenging activity, 64.48% of superoxide anion scavenging activity, and 54.64% of hydrogen peroxide scavenging activity. researchgate.net
The scavenging of the superoxide anion (O2•−) and hydrogen peroxide (H2O2) are also important antioxidant activities. brieflands.comd-nb.info this compound's phenolic structure allows it to donate electrons to neutralize these reactive oxygen species. tandfonline.com
Electron Donation and Ferric Reducing Power
The antioxidant capability of this compound is also demonstrated by its ferric reducing power, which is a measure of its electron-donating capacity. tandfonline.comugm.ac.idsigmaaldrich.com The ferric reducing antioxidant power (FRAP) assay is commonly used to assess this activity. sigmaaldrich.com In this assay, antioxidants reduce the ferric (Fe3+) to the ferrous (Fe2+) ion. sigmaaldrich.com this compound has been shown to have effective ferric reducing power, indicating its potential to act as a natural antioxidant. tandfonline.comresearchgate.net This ability is attributed to the presence of hydroxyl groups in its structure that can donate electrons, thereby stabilizing free radicals. tandfonline.comugm.ac.id
Enzyme Inhibition Studies (e.g., Angiotensin-Converting Enzyme (ACE) Inhibition, α-glucosidase, α-amylase)
This compound has been investigated for its inhibitory effects on several key enzymes. It has shown potential in inhibiting angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. researchgate.net Studies have reported that (+)-hopeaphenol contributes to the antihypertensive effect of certain plant extracts through its ACE inhibitory activity. researchgate.net
In the context of metabolic diseases, this compound has demonstrated inhibitory activity against α-glucosidase and α-amylase, enzymes that play a role in carbohydrate digestion. rasayanjournal.co.inresearchgate.net By inhibiting these enzymes, this compound may help to lower postprandial glucose levels. Research has shown that this compound purified from the stem bark of Vateria indica and the rhizome of Ampelocissus indica significantly inhibits the α-glucosidase enzyme. rasayanjournal.co.in Some studies have indicated that certain resveratrol (B1683913) tetramers, including (-)-hopeaphenol, are potent inhibitors of human salivary and pancreatic α-amylases. researchgate.net
Kinetic Analysis of Enzyme Inhibition (e.g., Mixed-Type Inhibition)
This compound has been identified as an inhibitor of several enzymes, with detailed kinetic studies elucidating its mode of action. A notable example is its effect on angiotensin-converting enzyme (ACE). Research has demonstrated that (-)-hopeaphenol is the most active ACE inhibitor among several stilbenoid compounds tested, exhibiting an IC₅₀ value of 7.7 ± 0.9 μM. nih.gov
Enzyme-kinetic analysis revealed that (-)-hopeaphenol acts as a mixed-type inhibitor of ACE. nih.gov Mixed-type inhibition is a form of enzyme kinetics where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. unacademy.commedschoolcoach.com However, the inhibitor's binding affinity for the free enzyme (defined by the inhibition constant Kic) is different from its affinity for the enzyme-substrate complex (defined by the inhibition constant Kiu). unacademy.com This mechanism is distinct from competitive inhibition (where the inhibitor only binds to the free enzyme) and uncompetitive inhibition (where the inhibitor only binds to the enzyme-substrate complex). medschoolcoach.com The consequence of mixed-type inhibition is a decrease in the maximum reaction rate (Vmax) and a change in the Michaelis constant (Km), which can either increase or decrease depending on the inhibitor's relative affinity for the free enzyme versus the enzyme-substrate complex. unacademy.commedschoolcoach.com The finding that this compound exhibits mixed-type inhibition suggests a complex interaction with the enzyme, potentially involving binding to an allosteric site rather than directly competing with the substrate at the active site. nih.govmedschoolcoach.com
In other studies, (-)-hopeaphenol was found to have a moderate inhibitory effect on human salivary and pancreatic α-amylases. nih.gov However, detailed kinetic analysis in that particular study focused on a different resveratrol oligomer, vaticanol B, which was identified as a competitive inhibitor. nih.gov
| Enzyme Target | Inhibitor Form | Inhibition Type | IC₅₀ Value | Source |
| Angiotensin-Converting Enzyme (ACE) | (-)-hopeaphenol | Mixed-Type | 7.7 ± 0.9 μM | nih.gov |
| Human Salivary α-Amylase | (-)-hopeaphenol | Moderate Inhibition | Not Reported | nih.gov |
| Human Pancreatic α-Amylase | (-)-hopeaphenol | Moderate Inhibition | Not Reported | nih.gov |
Modulation of Cellular Signaling Pathways (e.g., Mitogen-Activated Protein Kinase (MAPK), p21-Activated Kinase (PAK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, Nuclear Factor-kappa B (NF-κB) pathways)
This compound has been shown to modulate key cellular signaling pathways involved in inflammation and immune responses. A significant body of research points to its role as a regulator of the Nuclear Factor-kappa B (NF-κB) pathway. researchmap.jp
In human cerebral microvascular endothelial cells, (+)-hopeaphenol was found to inhibit the polyinosinic-polycytidylic acid (poly IC)-induced inflammatory response. researchmap.jp The mechanism for this effect involves the suppression of the phosphorylation of p65, a critical subunit of the NF-κB transcription factor. researchmap.jp By preventing p65 phosphorylation, this compound effectively blocks the activation of the NF-κB signaling cascade. This leads to a dose-dependent reduction in the expression and release of downstream inflammatory mediators, including interferon (IFN)-β and C-X-C motif chemokine 10 (CXCL10). researchmap.jp Docking studies further support this mechanism, indicating a high binding affinity of (+)-hopeaphenol for the p65 subunit. researchmap.jp
While direct, detailed studies on this compound's effects on the MAPK and PI3K/Akt pathways are less established, its structural parent, resveratrol, is a well-known modulator of these pathways in various contexts, including cancer and inflammation. nih.govresearchgate.net The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism, while the MAPK pathways are crucial for responding to extracellular stimuli and controlling processes like proliferation and apoptosis. qiagen.comnih.gov Given that this compound is a resveratrol tetramer, it is plausible that it shares some of resveratrol's ability to influence these critical signaling networks, though further specific research is required.
| Pathway | Key Protein/Target | Effect of this compound | Downstream Consequence | Source |
| Nuclear Factor-kappa B (NF-κB) | p65 subunit | Inhibits phosphorylation | Reduced gene expression of IFN-β and CXCL10 | researchmap.jp |
| Innate Immunity Signaling | Poly IC/IFN-β/CXCL10 axis | Inhibits signaling axis | Regulation of innate immune response | researchmap.jp |
Transcriptomic Analysis of Biological Responses
Transcriptomic analysis, which provides a genome-wide view of gene expression, has been instrumental in understanding the biological impact of this compound, particularly its anti-virulence properties against plant pathogens. nih.govfrontiersin.org
Studies on the necrotrophic bacterium Pectobacterium atrosepticum (Pba), which causes soft rot and blackleg diseases in potatoes, have shown that this compound dramatically alters the bacterial transcriptome. nih.govfrontiersin.org Upon treatment with this compound, a comprehensive analysis using RNA-sequencing revealed that 689 genes were differentially expressed, representing approximately 15% of the bacterium's entire genome. frontiersin.org
A volcano plot analysis of these differentially expressed genes (DEGs) showed a significant number of downregulated genes. nih.gov These repressed genes were primarily associated with bacterial virulence. nih.govfrontiersin.org Key findings from the transcriptomic data include:
Modulation of Master Regulators: this compound significantly repressed the expression of flhC and flhD, which are master regulator genes. nih.govresearchgate.net The products of these genes, FlhDC, control the expression of a cascade of genes responsible for flagellar synthesis and motility. nih.gov
Inhibition of Motility and Secretion Systems: The analysis uncovered a widespread transcriptional repression of genes crucial for flagellar motility. frontiersin.org Furthermore, this compound triggered the downregulation of genes involved in the bacterial type II (T2SS) and type VI (T6SS) secretion systems, which are essential for secreting virulence factors and for competition between bacteria. frontiersin.org
Reduced Exoenzyme Transcription: The expression of genes encoding extracellular enzymes that degrade plant cell walls, such as pelC (a pectate lyase) and pehA (a polygalacturonase), was also diminished. nih.gov
These transcriptomic results demonstrate that this compound's anti-virulence activity is not due to bactericidal effects but rather to a sophisticated modulation of gene expression that disarms the pathogen by inhibiting its motility and its ability to secrete disease-causing enzymes. nih.govfrontiersin.org
| Organism | Analysis Method | Key Findings | Affected Genes/Pathways | Source |
| Pectobacterium atrosepticum | RNA-seq | 689 differentially expressed genes (DEGs) identified. | Downregulation of virulence, motility, and secretion system genes. | frontiersin.org |
| Pectobacterium atrosepticum | qRT-PCR | Confirmed repression of master regulator genes. | flhC, flhD | nih.gov |
| Pectobacterium atrosepticum | Transcriptome Analysis | Transcriptional repression of key virulence genes. | Flagellar motility, Type II Secretion System (T2SS), Type VI Secretion System (T6SS) | frontiersin.org |
| Pseudomonas syringae pv. tomato | Gene Expression Analysis | Reduced transcription levels of T3SS-related genes. | hrpA, hrpL, hopP1 | biocrick.comresearchgate.net |
Computational Chemistry and in Silico Modeling
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, serving as a vital tool for identifying potential drug candidates and understanding their binding modes.
Molecular docking studies have been employed to explore how Hopeaphenol interacts with various protein targets. For instance, studies investigating its antidiabetic potential have docked this compound with proteins associated with α-glucosidase inhibition, such as 1BVN, 3A4A, and 3AJ7. Analysis using tools like LigPlot revealed the nature of these interactions, including hydrogen bonds and hydrophobic contacts, which are crucial for determining the compound's efficacy rsc.orgresearchgate.net. Furthermore, research into its antiviral properties has shown that this compound can disrupt the binding of the SARS-CoV-2 spike protein to the human ACE2 receptor nih.govscienceopen.com. It has also been shown to interact with the SARS-CoV-2 main protease (Mpro), forming hydrogen and hydrophobic interactions with key residues within the active site, which is critical for viral replication nih.govresearchgate.net. Studies have also explored its interactions with human SIRT1, indicating competitive inhibition against NAD+ nih.gov.
The prediction of binding affinities is a critical output of molecular docking simulations, providing a quantitative measure of the strength of interaction between a ligand and its target. For this compound, docking studies have yielded specific binding scores. For example, the molecular docking scores for (+)-Hopeaphenol and (-)-Hopeaphenol with protein 1BVN were reported as -13.1447 kcal/mol and -12.0251 kcal/mol, respectively rsc.orgresearchgate.net. In the context of SARS-CoV-2 inhibition, a resveratrol (B1683913) tetramer (a class to which this compound belongs) showed a docking score of -14.273 kcal/mol with Mpro researchgate.net. While experimental IC50 values are distinct from docking scores, they provide complementary information on binding strength; (-)-Hopeaphenol disrupted the RBD/ACE2 binding with an IC50 of 0.11 μM nih.govscienceopen.com.
Table 1: Molecular Docking Scores and Binding Affinities of this compound
| Target Protein/Interaction | Metric | Value | Notes | Source |
| 1BVN ((+)-Hopeaphenol) | Docking Score (kcal/mol) | -13.1447 | Indicates binding affinity | rsc.org, researchgate.net |
| 1BVN ((-)-Hopeaphenol) | Docking Score (kcal/mol) | -12.0251 | Indicates binding affinity | rsc.org, researchgate.net |
| SARS-CoV-2 Mpro (Resveratrol tetramer) | Docking Score (kcal/mol) | -14.273 | This compound is a resveratrol tetramer; indicates binding affinity | researchgate.net |
| RBD/ACE2 interaction | IC50 (μM) | 0.11 | Experimental value indicating inhibitory concentration for interaction | nih.gov, scienceopen.com |
Molecular docking simulations inherently identify potential binding sites on target proteins where the ligand is predicted to bind most favorably. For this compound, these studies have pinpointed active sites of enzymes like α-glucosidase and SARS-CoV-2 Mpro as key regions for interaction rsc.orgresearchgate.netnih.govresearchgate.net. The analysis of these binding sites helps in understanding the molecular basis of this compound's activity and guides further structural modifications for enhanced efficacy.
Prediction of Binding Affinities
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide insights into the temporal behavior of molecular systems, allowing researchers to study the stability of ligand-protein complexes, conformational changes, and the dynamic nature of interactions over time.
Table 2: Molecular Dynamics Simulation Stability Metrics for this compound Complexes
| Complex | Metric | Value | Notes | Source |
| Mpro-Hopeaphenol | Average RMSD | ~2 Å | Indicates stable trajectory | nih.gov |
| Mpro-Hopeaphenol | RMSF | Impedes | Suggests stabilization of residues | nih.gov |
Gaussian Accelerated Molecular Dynamics (GaMD) is an advanced enhanced sampling technique that modifies the system's potential energy surface by adding a boost potential, which follows a Gaussian distribution. This method allows for faster sampling of conformational space and more accurate free energy calculations without the need for predefined collective variables nih.govunc.eduunc.eduf1000research.com. GaMD has been successfully applied to various biomolecular systems, including ligand binding, protein folding, and receptor activation, significantly accelerating simulations by orders of magnitude nih.govunc.eduf1000research.comescholarship.org. While specific published studies detailing the application of GaMD directly to this compound were not found in the provided search results, its principles make it a powerful tool for elucidating complex drug-target interaction pathways and free energy landscapes, which could be highly beneficial for future investigations of this compound's mechanisms of action.
Binding Free Energy Calculations (e.g., Quantum Mechanics/Molecular Mechanics-Generalized Born (QM/MM-GBSA) Approach)
Predicting the binding affinity between a ligand and its biological target is crucial for understanding molecular interactions and designing effective therapeutic agents. The Quantum Mechanics/Molecular Mechanics-Generalized Born Surface Area (QM/MM-GBSA) approach is a powerful computational method used for estimating binding free energies. This method combines the accuracy of quantum mechanics for the ligand and key active site residues with the efficiency of molecular mechanics for the rest of the protein, incorporating implicit solvation models like the Generalized Born approach.
While direct QM/MM-GBSA calculations specifically for this compound were not detailed in the reviewed literature, studies on related stilbenoid trimers have employed this methodology to assess their binding to target enzymes. For instance, research on stilbenoid trimers and their interaction with the SIRT1 enzyme reported QM/MM-GBSA binding free energy values. These calculations provide quantitative estimations of the energetic favorability of complex formation, offering insights into inhibitory potential.
| Compound | Target | Binding Free Energy (kcal/mol) | Reference |
| Stilbenoid Trimer 1 (1NS) | SIRT1 | -31.52 ± 0.39 | rsc.org |
| Stilbenoid Trimer 2 (TS2) | SIRT1 | -58.99 ± 0.34 | rsc.org |
| Stilbenoid Trimer 3 (TS3) | SIRT1 | -43.38 ± 0.35 | rsc.org |
Other related methods, such as Molecular Mechanics-Poisson-Boltzmann Surface Area (MM/PBSA) and MM/Generalized Born Surface Area (MM/GBSA), are also widely used for binding free energy prediction due to their balance of accuracy and computational cost compared to more rigorous alchemical methods nih.gov. These techniques have been applied in various drug design studies to evaluate protein-ligand interactions nih.govbiorxiv.org.
Quantum Chemistry (QC) Methods
Quantum Chemistry (QC) methods provide a fundamental approach to understanding molecular behavior by solving the Schrödinger equation, offering detailed insights into electronic structure, bonding, and reactivity. These methods are essential for accurately describing molecular properties.
QM-Based Scoring Methodologies in Docking
Traditional molecular docking often relies on scoring functions derived from molecular mechanics force fields. However, to enhance accuracy, quantum mechanical (QM) principles are increasingly integrated into scoring functions. QM-based scoring methodologies aim to provide a more accurate estimation of binding affinities by incorporating quantum mechanical effects, such as charge distributions and polarization, which are critical for precise ligand-receptor interactions nih.gov. These advanced scoring functions can improve the enrichment power of virtual screening, leading to more reliable identification of potential drug candidates nih.gov. Hybrid approaches combining QM and molecular mechanics (QM/MM) or QM and machine learning (QM/ML) are also being developed to achieve a better balance between accuracy and computational efficiency ijpsjournal.comjscimedcentral.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of molecules and their biological activities. By identifying key structural descriptors that correlate with activity, QSAR models can predict the activity of new compounds and guide the design of more potent and selective agents nih.govmdpi.com.
QSAR studies have been applied to various classes of compounds, including stilbenoids and other natural products, to understand their biological effects plos.org. For example, QSAR models have been developed for tubulin inhibitors, yielding high correlation coefficients (R²) and cross-validation coefficients (Q²) nih.gov. Similarly, QSAR has been employed in the development of anticancer agents, demonstrating significant predictive power mdpi.com. These models typically involve the selection of relevant molecular descriptors (e.g., topological, electronic, geometric) that are then correlated with experimental activity data.
| QSAR Model Type | Target/Activity | Key Parameters | Example Values | Reference |
| 3D-QSAR | Tubulin Inhibition | R² (correlation coefficient) | 0.865 | nih.gov |
| Q² (cross-validation coefficient) | 0.718 | nih.gov | ||
| QSAR | Anticancer Activity | Predictive Power (R²) | 0.97 | mdpi.com |
While specific QSAR models for this compound were not detailed in the provided snippets, the application of QSAR in related fields highlights its utility in understanding structure-activity trends for natural products.
Compound List:
this compound
Vaticanol B
Vatalbinoside A
Resveratrol
Stilbenoid Trimer 1 (1NS)
Stilbenoid Trimer 2 (TS2)
Stilbenoid Trimer 3 (TS3)
Advanced Analytical Methodologies in Hopeaphenol Research
Integrated Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) Systems for Complex Mixture Analysis
The combination of liquid chromatography (LC) with nuclear magnetic resonance (NMR) and mass spectrometry (MS) provides a powerful platform for the analysis of complex mixtures, such as plant extracts containing hopeaphenol. alwsci.com This integrated approach, often referred to as LC-NMR-MS, leverages the high-resolution separation capabilities of LC with the detailed structural information from NMR and the sensitive detection and molecular weight determination from MS. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary tool for separating individual components from complex samples. However, for unambiguous identification, especially for structurally complex molecules like this compound and its isomers, HPLC is often coupled with more informative detectors. encyclopedia.pub LC-MS is frequently employed for the initial identification of stilbenes in extracts. oeno-one.euoeno-one.eu For instance, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used to identify this compound and isothis compound in red wine extracts by monitoring for the characteristic mass-to-charge ratio (m/z) of tetrameric stilbenes, such as [M−H]⁻ ions at m/z 905. oeno-one.eu
While MS provides crucial molecular weight data, NMR spectroscopy is the principal technique for complete structure elucidation. encyclopedia.pub The direct coupling of LC with NMR (LC-NMR) allows for the acquisition of detailed structural data on compounds as they are separated, which is critical for distinguishing between isomers. mdpi.com This hyphenated technique simplifies the process of analysis by eliminating the need for laborious isolation of each compound. The synergy of LC-MS and LC-NMR allows for comprehensive analysis; LC-MS provides rapid detection and molecular weight information, which complements the definitive structural confirmation provided by LC-NMR. nih.gov This dual-detection approach is particularly valuable in natural product research for the dereplication (rapid identification of known compounds) of stilbenoids in crude extracts, such as those from grapevine canes. bjonnh.net
Table 1: Role of Integrated Analytical Systems in this compound Analysis
| Technique | Role in Analysis | Specific Application for this compound | Citations |
|---|---|---|---|
| LC-MS | Separation and sensitive detection based on mass-to-charge ratio. | Tentative identification of this compound in complex mixtures like wine and plant extracts by detecting its specific molecular ion. | oeno-one.euoeno-one.eu |
| LC-NMR | Separation followed by detailed structural elucidation. | Provides unambiguous structural confirmation of this compound, distinguishing it from its isomers. | encyclopedia.pub |
| LC-NMR-MS | Comprehensive analysis providing separation, molecular weight, and detailed structural data concurrently. | Accelerates the structure-elucidation process for this compound in complex natural product extracts. | nih.govnih.gov |
Strategies for Enhanced Analytical Sensitivity (e.g., Stop-Flow Mode LC-NMR, Multi-Trapping Techniques, Solid-Phase Extraction in LC-NMR)
A significant challenge in the analysis of natural products like this compound is their often low concentration in complex matrices. To overcome the inherent insensitivity of NMR, several strategies have been developed to enhance analytical sensitivity. mdpi.com
Stop-Flow Mode LC-NMR: In this operational mode, the chromatographic flow is halted when a peak of interest, such as this compound, is inside the NMR flow cell. jpsbr.orgnorthwestern.edu This allows for extended signal acquisition time, enabling the collection of more complex and information-rich 2D-NMR spectra (e.g., COSY, HSQC, HMBC) directly on the analyte. encyclopedia.pub This method has been successfully used for the complete structural elucidation of stilbenes, including this compound, directly from grapevine cane extracts. encyclopedia.pubsemanticscholar.org
Multi-Trapping Techniques: To analyze minor components, multi-trapping techniques can be employed. encyclopedia.pubsemanticscholar.org This involves repeatedly collecting the same peak from multiple chromatographic runs onto a collection device, such as a FOXY collector, before transferring the concentrated sample to the NMR for analysis. encyclopedia.pubsemanticscholar.org This accumulation of the analyte increases its concentration, thereby improving the signal-to-noise ratio in the resulting NMR spectrum.
Solid-Phase Extraction in LC-NMR (LC-SPE-NMR): This is a powerful offline coupling mode that significantly enhances sensitivity. alwsci.commdpi.com In an LC-SPE-NMR system, the eluent from the LC column containing the analyte of interest is passed through a solid-phase extraction (SPE) cartridge. nih.gov The analyte is trapped and concentrated on the cartridge, while the mobile phase (often protonated solvents that interfere with NMR signals) is washed away. biocompare.com The concentrated analyte is then eluted from the SPE cartridge with a small volume of a deuterated solvent and transferred to the NMR spectrometer. nih.gov This process not only concentrates the sample but also allows for the removal of interfering chromatographic solvents, leading to a significant increase in the signal-to-noise ratio and enabling more precise molecular structure determination. alwsci.comnih.gov
Table 2: Sensitivity Enhancement Strategies in this compound Analysis
| Strategy | Description | Advantage for this compound Research | Citations |
|---|---|---|---|
| Stop-Flow LC-NMR | The chromatographic flow is stopped when the this compound peak is in the NMR detector. | Allows for longer acquisition times to obtain detailed 2D-NMR spectra for unambiguous structure confirmation. | encyclopedia.pubsemanticscholar.org |
| Multi-Trapping | The this compound peak is collected from multiple LC runs before NMR analysis. | Increases the total amount of analyte being measured, improving the signal-to-noise ratio for low-concentration samples. | encyclopedia.pubsemanticscholar.org |
| LC-SPE-NMR | This compound is trapped on an SPE cartridge post-separation, concentrated, and then eluted into the NMR with a deuterated solvent. | Significantly increases sensitivity by concentrating the analyte and removing interfering solvents, facilitating analysis of trace amounts. | alwsci.comnih.govnih.gov |
Application in Metabolomics and Natural Product Research
Advanced analytical methods are central to the study of this compound in the contexts of natural product research and metabolomics. medchemexpress.com Metabolomics, the comprehensive study of small molecules (metabolites) in a biological system, relies on sensitive and accurate analytical techniques like LC-MS and LC-NMR to identify and quantify these compounds. mdpi.comsigmaaldrich.com
This compound is a natural product identified in various plant species, including those of the Dipterocarpaceae family and in grapevines (Vitis vinifera). medchemexpress.comresearchgate.netbiocrick.com Its discovery and characterization are classic examples of natural product research, which involves isolating and elucidating the structure of novel compounds from natural sources. researchgate.net The hyphenated techniques of LC-MS and LC-NMR are crucial in this field, as they can rapidly identify known compounds in complex extracts and focus efforts on new chemical entities.
In metabolomics, these analytical tools are used to study the role and fate of this compound in biological systems. For instance, an untargeted NMR-based metabolomics approach has been used to examine the metabolic impact of this compound. researchgate.net Research into the metabolic stability of this compound has shown that, unlike resveratrol (B1683913), it is not glucuronidated by human or rat liver microsomes. researchgate.net This finding, obtained through analytical investigation, suggests that this compound may have significantly different pharmacokinetic properties compared to other polyphenols and highlights its potential for further study. researchgate.net Furthermore, metabolomics studies investigate how this compound can modulate the metabolic pathways within plants, such as its role in enhancing plant innate immunity, providing a deeper understanding of its biological function. researchgate.net
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biological Activities and Therapeutic Potential
Hopeaphenol has demonstrated a range of promising bioactivities, including potent antioxidant, anti-inflammatory, and anticancer properties frontiersin.org. Its efficacy in inhibiting bacterial virulence factors, such as the type III secretion system (T3SS) in Gram-negative pathogens like Yersinia pseudotuberculosis and Pseudomonas aeruginosa, has been well-documented plos.orgmgc.ac.cn. More recently, its capacity to inhibit the cellular entry of SARS-CoV-2 variants and modulate innate immune responses in human endothelial cells has been identified nih.govscienceopen.comasm.orgresearchgate.netnih.gov.
Future research should systematically screen this compound against a broader spectrum of human and plant pathogens to uncover novel anti-virulence mechanisms. Exploring its potential in managing chronic inflammatory conditions, neurodegenerative diseases, and metabolic disorders, where oxidative stress and specific signaling pathways are implicated, warrants further investigation. The compound's therapeutic potential against emerging infectious diseases beyond SARS-CoV-2 also presents a significant area for exploration.
Table 1: Selected Biological Activities of this compound
| Activity Type | Target/Pathogen | Metric/Observation | Reference(s) |
| Antioxidant | DPPH radical scavenging | 63.76% activity at 100 μg/mL | frontiersin.orgtandfonline.com |
| Superoxide (B77818) anion radical scavenging | 64.48% activity at 100 μg/mL | frontiersin.orgtandfonline.com | |
| Hydrogen peroxide scavenging | 54.64% activity at 100 μg/mL | frontiersin.orgtandfonline.com | |
| Ferric reducing power | Effective | frontiersin.orgtandfonline.com | |
| Anti-virulence (Bacterial) | T3SS inhibition in Y. pseudotuberculosis | IC₅₀ for YopE: 6.6 µM; IC₅₀ for YopH: 3.3 µM | researchgate.net |
| T3SS inhibition in P. aeruginosa | Inhibits ExoS expression/secretion; micromolar activity observed | plos.orgresearchgate.net | |
| Virulence in Pectobacterium atrosepticum | Represses bacterial motility and extracellular enzyme secretion; modulates FlhDC master regulator | frontiersin.orgnih.govresearchgate.net | |
| Antiviral (Viral Entry) | SARS-CoV-2 (USA-WA1/2020) cellular entry | EC₅₀: 10.2–23.4 μM; inhibits spike/ACE2 interaction | scienceopen.comresearchgate.net |
| SARS-CoV-2 (B.1.1.7, B.1.351 variants) cellular entry | Similar or improved activities compared to USA-WA1/2020 variant | scienceopen.comresearchgate.net | |
| Immune Modulation | Poly IC-induced CXCL10, IFN-β production in human cerebral microvascular endothelial cells | Inhibits phosphorylation of p65 (NF-κB) | nih.gov |
Development of this compound-Based Anti-Virulence Agents for Plant and Human Pathogens
This compound's established ability to inhibit bacterial virulence factors, including the T3SS in Gram-negative pathogens and bacterial motility in plant pathogens, positions it as a promising lead compound for developing novel anti-virulence agents frontiersin.orgplos.orgmgc.ac.cnnih.govresearchgate.netresearchgate.netfrontiersin.org. Future research should focus on synthesizing this compound analogs to optimize potency and selectivity against specific virulence targets. Investigations into its potential as a quorum sensing inhibitor or biofilm disruptor, critical mechanisms for pathogen persistence, are also warranted. For agricultural applications, developing this compound-based formulations suitable for crop protection against plant diseases is a key translational goal. In human health, exploring synergistic effects with existing antibiotics or antivirals could yield combination therapies to combat antibiotic resistance and viral escape.
Design of Chemical Biology Probes and Elucidation of Cellular Targets
While this compound's effects on T3SS and viral entry are recognized, its precise molecular targets and cellular mechanisms require deeper investigation. Future research should prioritize the design of chemical biology probes, such as fluorescently labeled or biotinylated derivatives, to track its cellular localization and identify direct binding partners. Techniques like affinity chromatography coupled with mass spectrometry can map its protein interactome comprehensively. Understanding its impact on specific cellular pathways, such as the NF-κB signaling axis nih.gov, or its interaction with host cell receptors beyond ACE2 for viral entry, is crucial for rational drug design and a better understanding of its therapeutic potential.
Strategies for Addressing Challenges in Stilbenoid Bioavailability and Delivery
Like many stilbenoids, this compound may face limitations due to poor solubility, stability, and low bioavailability, which can hinder its therapeutic efficacy nih.govresearchgate.netum.es. Future research should focus on developing advanced delivery systems. This includes exploring nanoformulations (e.g., liposomes, nanoparticles, solid lipid nanoparticles) and cyclodextrin (B1172386) complexation to enhance solubility and protect the compound from degradation. Prodrug strategies or co-administration with bioavailability enhancers, such as piperine (B192125) or quercetin, could also improve its absorption and pharmacokinetic profile researchgate.netmdpi.com. Understanding this compound's metabolic fate in vivo is critical for designing effective delivery strategies.
Expansion of Total Synthesis and Analog Development for Comprehensive SAR Exploration
The complex polycyclic structure of this compound poses significant synthetic challenges frontiersin.org. However, progress has been made in its total synthesis nih.govresearchgate.net. Future research should aim to optimize existing synthetic routes and develop new, more efficient, and scalable methods for producing this compound and its analogs. This expansion is vital for structure-activity relationship (SAR) studies, enabling the identification of structural features critical for its biological activities. Synthesizing a library of this compound derivatives with systematic modifications will allow for optimization of potency, selectivity, and pharmacokinetic properties, potentially leading to superior therapeutic candidates.
Advanced Computational Modeling for Mechanism Elucidation and Rational Drug Design
Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are indispensable tools for elucidating this compound's mechanism of action and guiding rational drug design griffith.edu.au. Future research should leverage these methods to predict binding affinities to known and potential cellular targets, identify key interactions driving its biological effects, and direct the synthesis of novel, more potent analogs. Computational studies can also aid in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, thereby accelerating the drug discovery process. For instance, in silico studies have already indicated high affinity for blocking the SARS-CoV-2 spike/ACE2 interaction griffith.edu.au.
Investigation of Green Extraction Techniques and Sustainable Sourcing
This compound is primarily sourced from plants, such as Shorea species and Vitis vinifera mgc.ac.cnresearchgate.net. To ensure a sustainable and cost-effective supply for research and potential therapeutic applications, investigating green extraction techniques is paramount. This involves optimizing methods like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction, which are environmentally friendly and can improve extraction yields. Research into plant cultivation and biotechnological approaches, such as cell cultures or metabolic engineering of microorganisms, could also provide sustainable sources of this compound, reducing reliance on wild harvesting and ensuring consistent quality.
Compound List
this compound
Ampelopsin A
Isothis compound
Kobophenol A
Piceatannol
Ampelopsin B
Vaticanol B
Vatalbinoside A
Viniferifuran
Dehydroampelopsin B
Anigopreissin A
Dehydro-delta-viniferin
Resveratrol-piceatannol hybrid
Miyabenol C
Vitisin B
E-viniferin
E-piceatannol
E-miyabenol C
E-vitisin B
Ampelopsin C
Salicylidene acylhydrazides
Pseudoceramines A-D
Spermatinamine
Quercetin
Isorhapontigenin
Pterostilbene
Astringin
Hopeahainol A
Pallidol
Quadrangularin A
Nepalensinol B
Vateriaphenol C
α-viniferin
Bergenin
Hydroxymethyl colchicine (B1669291)
Benzoic acid
2-(4-chlorophenoxy)-5-nitro
Development of Industrial and Biotechnological Production Strategies
The increasing recognition of this compound's diverse potential applications necessitates the development of efficient and scalable production strategies. While extraction from natural sources remains a primary method, research is exploring biotechnological avenues to enhance yields and sustainability.
Extraction from Natural Sources
This compound has been isolated from various plant species, primarily within the Dipterocarpaceae family and Vitis species. Key plant sources identified include:
Dipterocarpaceae family: Shorea ovalis, Shorea johorensis, and Shorea hopeifolia have been significant sources for this compound isolation unila.ac.idresearchgate.netresearchgate.netresearchgate.net. Extraction typically involves maceration of plant parts, such as stem bark, using solvents like acetone (B3395972) unila.ac.idresearchgate.netresearchgate.net.
Anisoptera species: Anisoptera thurifera and Anisoptera polyandra are also identified sources, with leaves yielding approximately 1% of this compound thenational.com.pgmdpi.com.
Vitis species: Grapevine roots (Vitis vinifera) have been identified as a source, with this compound being detected and isolated from root extracts researchgate.netgoogle.comnih.govresearchgate.netresearchgate.netbiocrick.com.
The purification of this compound from these plant matrices typically employs a series of chromatographic techniques. These include solvent extraction, partition, fractionation using vacuum liquid chromatography (VLC) and gravity column chromatography, and finally, high-performance liquid chromatography (HPLC) for achieving high purity unila.ac.idresearchgate.netresearchgate.netgoogle.comnih.govbiocrick.com. Initial extraction yields from Anisoptera species have been reported as low as 0.08% acs.orgacs.org.
Biotechnological Production Strategies
Biotechnological approaches offer promising alternatives for increasing this compound production, moving beyond traditional extraction limitations.
Enzymatic Biotransformation
A notable biotechnological strategy involves enzymatic biotransformation. In studies involving Anisoptera species, the enzymatic hydrolysis of a β-glycoside precursor to the aglycone form of this compound, facilitated by endogenous leaf enzymes, significantly boosted the yield. This process enhanced the recovery of this compound from an initial 0.08% to 1.3% acs.orgacs.org. This method demonstrates the potential for leveraging plant-derived enzymes to improve the efficiency of this compound production from readily available precursors.
Microbial Production and Engineering
While specific microbial strains engineered for the direct biosynthesis of this compound have not been extensively detailed in the reviewed literature, the broader field of microbial biotransformation and the potential of endophytic fungi for stilbene (B7821643) production are recognized researchgate.netbenthambooks.com. Endophytic fungi are noted for their high-yield capabilities and genetic modifiability, presenting a fertile area for future research in developing microbial cell factories for this compound synthesis. Further investigation into identifying or engineering microbial pathways, potentially involving the phenylpropanoid pathway, could lead to sustainable, large-scale production methods.
Industrial Scale-Up Considerations
Scaling up this compound production involves several considerations. Cultivating plant sources, such as Anisoptera thurifera, on a commercial scale has been proposed as a viable route for mass production, contingent on collaborations with relevant agencies thenational.com.pg. The process would require significant investment in purification technologies and manufacturing capabilities to produce standardized forms, such as tablets thenational.com.pg. The financial investment for developing small-scale production and purification technology has been estimated to be around K10 million (Papua New Guinean Kina) thenational.com.pg. Developing efficient extraction and purification protocols that are amenable to industrial scale-up remains a critical step.
Data Table: this compound Production Yields from Natural Sources
| Plant Source | Part Used | Extraction/Production Method | Reported Yield | Citation(s) |
| Anisoptera thurifera | Leaves | Extraction | ~1% | thenational.com.pg |
| Anisoptera species | Various | Extraction | 0.08% | acs.orgacs.org |
| Anisoptera species | Various | Enzymatic Biotransformation of β-glycoside precursor | 1.3% | acs.orgacs.org |
| Shorea ovalis | Stem Bark | Acetone Extraction, Chromatography | Isolated | unila.ac.idresearchgate.netresearchgate.net |
| Shorea hopeifolia | Stem Bark | Acetone Extraction, Chromatography | Isolated | researchgate.net |
| Vitis vinifera | Roots | Methanol (B129727) Extraction, Chromatography | Detected | researchgate.netgoogle.comnih.govresearchgate.netresearchgate.netbiocrick.com |
| Vitis chunganensis | Not Specified | Not Specified | Found | |
| Dipterocarpus grandiflorus | Not Specified | Not Specified | Found |
Compound List
this compound
Ampelopsin A
Ampelopsin E
Epsilon-viniferin (ε-viniferin)
Pallidol
Piceid
Resveratrol
R-viniferin
R2-viniferin
Hemsleyanol D
Isothis compound
Kobophenol A
Leachinols F/G
Miyabenol C
Restrytisols A/B
Restrytisol C
Shoreaphenol
Stenophyllol B
T-Res (trans-resveratrol)
Vaticanol B
Vaticaphenol A
Q & A
Q. What experimental models are commonly used to evaluate Hopeaphenol’s antimicrobial and antiviral mechanisms?
this compound’s activity is assessed using in vitro bacterial pathogenesis models (e.g., Yersinia pseudotuberculosis, Pseudomonas aeruginosa) and viral entry assays (e.g., SARS-CoV-2 pseudovirus systems). Key methodologies include:
- Luciferase reporter-gene assays to quantify T3SS effector protein expression (IC50 = 6.6 µM for YopE inhibition) .
- β-lactamase translocation assays in HeLa cells to measure effector protein delivery by pathogens .
- Molecular docking studies to analyze spike protein-ACE2 binding inhibition for SARS-CoV-2 .
Q. How is this compound’s selectivity for bacterial virulence factors versus host cell toxicity validated?
Dose-response experiments (1–100 µM) are paired with bacterial growth curves and eukaryotic cell viability assays. For example, this compound shows no growth inhibition in E. coli or Klebsiella pneumoniae at ≤100 µM, confirming selectivity for T3SS in pathogens like Yersinia . Cytotoxicity in HeLa cells is excluded via fluorescence-based viability tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s IC50 values across different assays?
Variability in IC50 values (e.g., 3.3 µM for YopH phosphatase vs. 6.6 µM for YopE reporter assays) arises from differences in assay sensitivity and target engagement. To address this:
- Use Western blotting to correlate effector protein expression and secretion (e.g., YopD secretion is fully inhibited at 13 µM, while expression persists) .
- Validate irreversibility via pretreatment/washout experiments , confirming covalent binding to T3SS components .
Q. What methodologies confirm this compound’s multi-target inhibition in viral and bacterial systems?
- Time-of-addition assays in Yersinia infections reveal this compound’s rapid inhibition when added ≤90 minutes post-induction, suggesting direct T3SS targeting .
- Dual-reporter systems (e.g., FRET-based M<sup>pro</sup> enzymatic assays) distinguish viral entry inhibition from protease activity suppression in SARS-CoV-2 .
Q. How can researchers optimize this compound’s bioavailability for intracellular pathogen studies (e.g., Chlamydia trachomatis)?
Pre-treatment protocols with calcium modulation are used to enhance compound uptake. For intracellular pathogens, this compound’s low permeability is mitigated by prolonged exposure (24–48 hours) and monitoring replication via qPCR or immunofluorescence .
Methodological Guidance
Q. What frameworks are recommended for designing hypothesis-driven studies on this compound?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Prioritize assays with established protocols (e.g., YopE luciferase assays ).
- Novelty : Explore understudied applications (e.g., HIV reservoir suppression via NF-κB pathway modulation ).
Q. How to ensure reproducibility in this compound studies?
- Standardize compound sources : Use NMR-validated this compound from plant extracts (e.g., grapevine canes ).
- Replicate key findings : Cross-validate T3SS inhibition in ≥2 bacterial species (e.g., Yersinia and Pseudomonas ).
Data Analysis and Interpretation
Q. How should researchers analyze dose-dependent effects in this compound studies?
- Non-linear regression models (e.g., log[inhibitor] vs. normalized response) for IC50 calculations .
- Heatmaps to visualize secretion vs. expression inhibition (e.g., YopD Western blot data ).
Q. What statistical approaches address variability in plant-derived compound studies?
- Batch-effect correction : Account for natural product heterogeneity using LC-MS profiling .
- Negative controls : Include DMSO-only treatments and translocation-deficient mutants (e.g., ΔyopB Yersinia ).
Emerging Research Directions
Q. Can this compound’s anti-HIV activity be synergized with existing antiretrovirals?
Preliminary data suggest this compound suppresses viral reactivation via Tat protein inhibition. Combinatorial studies using latency reversal agents (e.g., PMA) and this compound are ongoing, with readouts via p24 antigen ELISAs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
